molecular formula C20H18ClN5 B2384110 N-benzyl-1-(3-chloro-4-methylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890895-38-2

N-benzyl-1-(3-chloro-4-methylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2384110
CAS No.: 890895-38-2
M. Wt: 363.85
InChI Key: CCLMJYVTZONJQE-UHFFFAOYSA-N
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Description

N-benzyl-1-(3-chloro-4-methylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C20H18ClN5 and its molecular weight is 363.85. The purity is usually 95%.
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Biological Activity

N-benzyl-1-(3-chloro-4-methylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in the field of cancer research. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C21H21ClN5, with a molecular weight of 392.87 g/mol. Its structure facilitates interactions with various biological targets, making it a candidate for therapeutic applications.

Property Value
Molecular FormulaC21H21ClN5
Molecular Weight392.87 g/mol
IUPAC NameN-benzyl-1-(3-chloro-4-methylphenyl)-N-methylpyrazolo[3,4-d]pyrimidin-4-amine
InChI Key[InChI Key]

The mechanism of action of this compound involves its interaction with specific molecular targets such as kinases and receptors involved in cellular signaling pathways. Research indicates that compounds in this class can inhibit tyrosine kinases (TKs), which play a crucial role in cancer cell proliferation and survival. For instance, studies have shown that pyrazolo[3,4-d]pyrimidines can effectively inhibit c-Src and Bcr-Abl kinases, leading to reduced tumor growth in various cancer models .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound. Preclinical evaluations have demonstrated significant cytotoxicity against various cancer cell lines. Notably:

  • Cytotoxicity : The compound exhibits promising cytotoxic effects against neuroblastoma (NB) and glioblastoma cell lines.
  • Mechanistic Insights : The inhibition of mTORC1 activity has been linked to increased autophagy and reduced cell viability under nutrient-deprived conditions . This suggests that the compound may disrupt autophagic flux, a potential vulnerability in cancer cells.

Structure–Activity Relationship (SAR)

Research into the structure–activity relationship (SAR) of related compounds has revealed that modifications to the pyrazolo[3,4-d]pyrimidine core can enhance biological activity. For example, substituents on the phenyl ring influence binding affinity to target proteins and overall potency .

Study 1: Neuroblastoma Model

In a study involving xenograft models of neuroblastoma, treatment with this compound resulted in over 50% reduction in tumor volume compared to control groups. The mechanism was attributed to the compound's ability to inhibit c-Src kinase activity .

Study 2: Autophagy Modulation

Another investigation focused on the compound's role in autophagy modulation. It was found that at submicromolar concentrations, N-benzyl derivatives could enhance basal autophagy while disrupting flux during starvation conditions. This dual action positions these compounds as potential therapeutic agents targeting metabolic stress in tumors .

Properties

IUPAC Name

N-benzyl-1-(3-chloro-4-methylphenyl)-N-methylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5/c1-14-8-9-16(10-18(14)21)26-20-17(11-24-26)19(22-13-23-20)25(2)12-15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLMJYVTZONJQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N(C)CC4=CC=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.